molecular formula C6H9N3O2 B1599924 Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate CAS No. 4314-21-0

Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate

Cat. No. B1599924
CAS RN: 4314-21-0
M. Wt: 155.15 g/mol
InChI Key: DAWFJGMMMBJQBB-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is a chemical compound with the molecular formula C8H11N3O3 . The compound is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate can be accomplished using various methods. One such method involves the reaction of 1H-benzotriazole with ethyl 2-chloro-acetate in ethanol . Another approach involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is characterized by the presence of a triazole ring. The non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar . The dihedral angle formed between this plane and the benzotriazole ring is 79.12° .


Chemical Reactions Analysis

Triazole compounds, including Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate, are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

  • Corrosion Inhibition :

    • Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate has been investigated as an ecological corrosion inhibitor for mild steel in acidic solutions. The study revealed high inhibition efficiency, suggesting its potential use in protecting metals against corrosion (Nahlé et al., 2021).
  • Antimicrobial Activity :

    • Several derivatives, including ethyl 2-(1H Benzo[d][1, 2, 3] triazole-1-yl] acetate, have demonstrated notable antimicrobial activity against various bacterial strains such as Streptococcus aureus and Escherichia coli, highlighting their potential in developing new antimicrobial agents (Saini et al., 2009).
  • Crystal Structure Analysis :

    • Research on the crystal structure of ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate has provided insights into its molecular and crystallographic properties, which are valuable for understanding its interactions and potential applications in material science (Ahmed et al., 2013).
  • Coordination Polymers :

    • Ethyl 2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)acetate ethyl ester has been used in synthesizing novel coordination polymers with transition metals, contributing to the field of material science and inorganic chemistry (Hu et al., 2016).
  • Molecular Interactions and DFT Calculations :

    • Studies on triazole derivatives with an α-ketoester functionality have explored the nature of π-hole tetrel bonding interactions, using DFT calculations and Hirshfeld surface analysis. This research aids in understanding molecular interactions and designing new compounds (Ahmed et al., 2020).
  • Antioxidant Activity :

    • New 1,4-disubstituted 1,2,3-triazoles synthesized using ethyl 2-azidoacetate demonstrated moderate antioxidant activity. Such studies are pivotal in developing new antioxidant agents for various applications (Lima et al., 2021).

properties

IUPAC Name

ethyl 2-(triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-4-3-7-8-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWFJGMMMBJQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435572
Record name ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate

CAS RN

4314-21-0
Record name ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

129.2 g (5.6 mol) sodium are slowly added to 4.0 liters ethanol. 400.0 g (5.6 mol) 1,2,3-1H-triazole are then added and 623 ml (938.2 g, 5.6 mol) ethyl bromoacetate are added dropwise at an internal temperature of 20-25° C. The mixture is stirred at RT for 48 h. The solid which has precipitated out is filtered off, the ethanol is removed in vacuo and the mixture is filtered again. The residue is taken up in ethyl acetate, the mixture is filtered and is concentrated in vacuo again and the residue is purified by distillation over a 30 cm column. The product is obtained at a bath temperature of 140° C., an overhead temperature of 60-115° C. and a pressure of 1 mbar.
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
623 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

129.2 g (5.6 mmol) of sodium are added slowly to 4.0 litres of ethanol. 400.0 g (5.6 mol) of 1,2,3-1H-triazole are then added, and 623 ml (938.2 g, 5.6 mol) of ethyl bromoacetate are added dropwise at an internal temperature of 20-25° C. The mixture is stirred at RT for 48 h. The precipitated solid is filtered off, the ethanol is removed under reduced pressure and the mixture is filtered again. The residue is taken up in ethyl acetate, filtered, again concentrated under reduced pressure and purified by distillation on a 30 cm column. The product is obtained at a bath temperature of 140° C., a head temperature of 60-115° C. and a pressure of 1 mbar. Yield: 440.0 g (50% of theory)
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
623 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MC Chan, O Atasoylu, E Hodson, A Tumber… - PLoS …, 2015 - journals.plos.org
As part of the cellular adaptation to limiting oxygen availability in animals, the expression of a large set of genes is activated by the upregulation of the hypoxia-inducible transcription …
Number of citations: 66 journals.plos.org
M Serafini, T Pirali, GC Tron - Advances in Heterocyclic Chemistry, 2021 - Elsevier
After 20 years since its conception, click chemistry has come of age and we believe the time has come to evaluate if the copper-catalyzed azide alkyne cycloaddition (CuCAAC) reaction …
Number of citations: 21 www.sciencedirect.com
A Casimiro-Garcia, CF Bigge, JA Davis… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis of a new series of phenylpropanoic acid derivatives incorporating an heteroaryl group at the α-position and their evaluation for binding and activation of PPARα and …
Number of citations: 25 www.sciencedirect.com

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